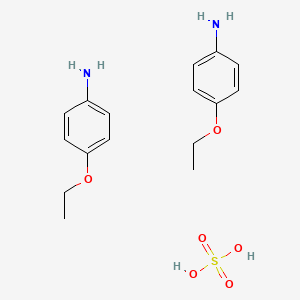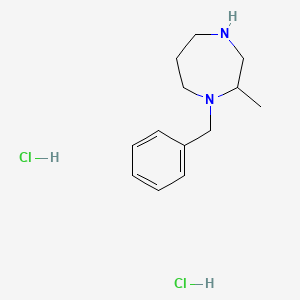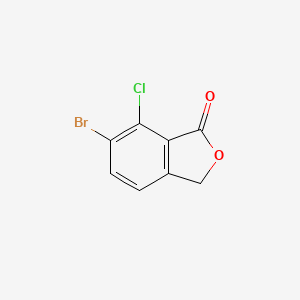
N-(2-羟基-2-(1-甲基-1H-吲哚-5-基)乙基)噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that features both indole and thiophene moieties. Indole derivatives are known for their wide range of biological activities, while thiophene derivatives are often used in pharmaceuticals and organic electronics. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
科学研究应用
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of organic electronic materials due to its unique electronic properties.
作用机制
Target of Action
The compound N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide, also known as N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-3-carboxamide, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and are often used in the treatment of various disorders, including cancer . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
One study found that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide may interact with its targets in a similar way, leading to changes in cell cycle progression and apoptosis.
Biochemical Pathways
Given the known biological activities of indole derivatives, it is likely that this compound affects multiple pathways related to cell proliferation, apoptosis, and cell cycle regulation .
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to be a reduction in cell proliferation and an increase in apoptosis, as suggested by studies on similar compounds . This could potentially make it effective in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide typically involves multiple stepsThe Fischer indole synthesis is often employed to create the indole core . This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
For the thiophene moiety, a common method involves the use of thiophene-3-carboxylic acid, which can be activated using reagents like phosphoric anhydride or acyloxyphosphonium salts . The final step involves coupling the indole and thiophene derivatives under conditions that promote amide bond formation, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
相似化合物的比较
Similar Compounds
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Similar indole structure but with a pyrazole moiety.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a benzo[d]thiazole moiety instead of thiophene.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide is unique due to its combination of indole and thiophene moieties, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAOVDTMXSLHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CSC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2375870.png)

![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)

![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)
![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)
![2-(2-methoxyethoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2375887.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)
